4-(pent-4-enoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
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Overview
Description
4-(pent-4-enoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a complex organic compound that features a piperazine ring substituted with a pent-4-enoyl group and a trifluoromethyl pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(pent-4-enoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one typically involves multi-step organic reactions. One common approach is to start with the piperazine ring and introduce the pent-4-enoyl group through acylation reactions. The trifluoromethyl pyridinyl group can be introduced via nucleophilic substitution reactions using appropriate trifluoromethylated pyridine derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing efficient purification techniques to obtain high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4-(pent-4-enoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the pent-4-enoyl group to a pentyl group.
Substitution: Nucleophilic substitution reactions can be employed to introduce different substituents on the piperazine ring or the pyridinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydride for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound may yield corresponding ketones or carboxylic acids, while reduction may yield alkanes or alcohols .
Scientific Research Applications
4-(pent-4-enoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules, potentially leading to the development of new pharmaceuticals.
Medicine: Its potential pharmacological properties are of interest for drug discovery and development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 4-(pent-4-enoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity and metabolic stability, which can affect its binding affinity to target proteins. The piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(pent-4-enoyl)-1-[2-(trifluoromethyl)phenyl]piperazin-2-one
- 4-(pent-4-enoyl)-1-[2-(trifluoromethyl)benzyl]piperazin-2-one
- 4-(pent-4-enoyl)-1-[2-(trifluoromethyl)quinolin-4-yl]piperazin-2-one
Uniqueness
4-(pent-4-enoyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is unique due to the presence of the trifluoromethyl pyridinyl group, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
4-pent-4-enoyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2/c1-2-3-4-13(22)20-7-8-21(14(23)10-20)11-5-6-19-12(9-11)15(16,17)18/h2,5-6,9H,1,3-4,7-8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOJZNZJWFIRJKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCN(C(=O)C1)C2=CC(=NC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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